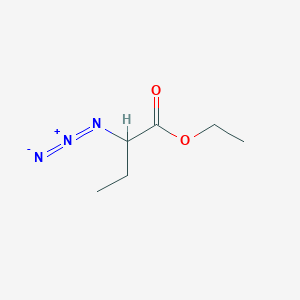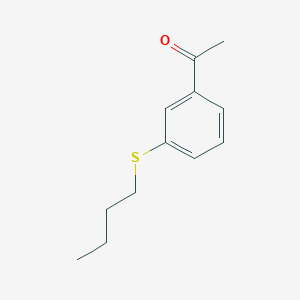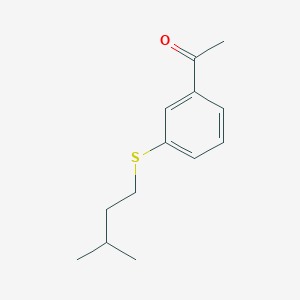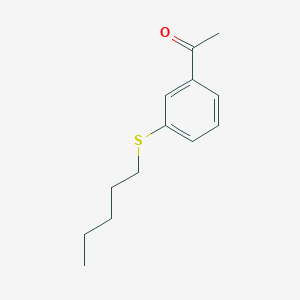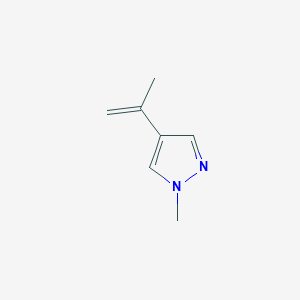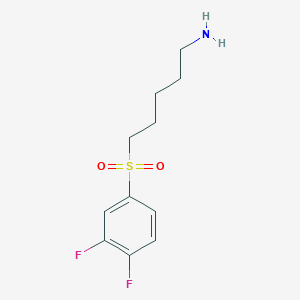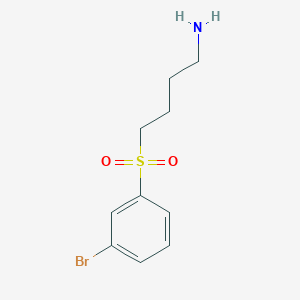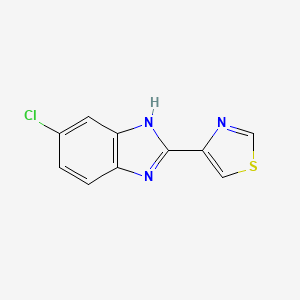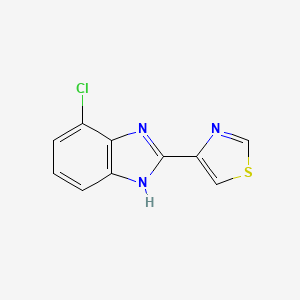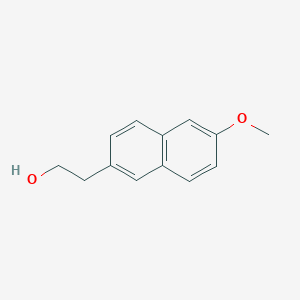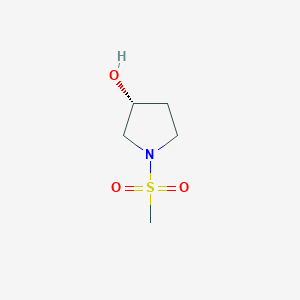
(3R)-1-methanesulfonylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-Methanesulfonylpyrrolidin-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a pyrrolidine ring substituted with a methanesulfonyl group and a hydroxyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-methanesulfonylpyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methanesulfonylation: The pyrrolidine derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The resulting methanesulfonylated pyrrolidine is then hydroxylated using an oxidizing agent like sodium periodate or osmium tetroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures high purity and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide or thiol.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Sodium periodate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides, thiols.
Substitution: Esters, ethers.
Scientific Research Applications
(3R)-1-Methanesulfonylpyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-1-methanesulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
(3R)-1-Methanesulfonylpyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.
(3S)-1-Methanesulfonylpyrrolidin-3-ol: Enantiomer of the compound with different stereochemistry.
1-Methanesulfonylpyrrolidine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: (3R)-1-Methanesulfonylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various research fields.
Properties
IUPAC Name |
(3R)-1-methylsulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMWMFNPNMHIGI-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
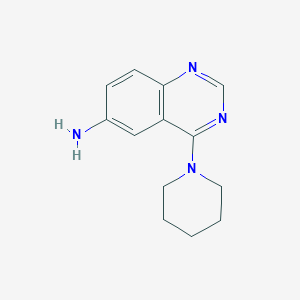
![N-[2-(4-methylphenyl)sulfonylethyl]propan-2-amine](/img/structure/B7896328.png)
